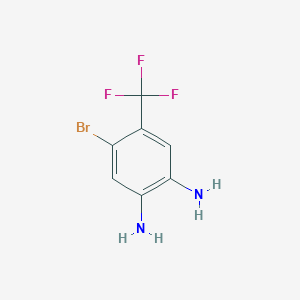

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIMDXKCJKECRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441495 | |

| Record name | 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157590-60-8 | |

| Record name | 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 157590-60-8) for Researchers and Drug Development Professionals

For Research Use Only.

This technical guide provides an in-depth overview of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and insights into its applications.

Chemical Identity and Properties

This compound, with the CAS number 157590-60-8, is a substituted phenylenediamine that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its chemical structure incorporates a bromine atom and a trifluoromethyl group, which impart unique electronic and steric properties, making it a valuable scaffold in the design of bioactive molecules.

| Property | Value | Source |

| CAS Number | 157590-60-8 | [1][2] |

| Molecular Formula | C₇H₆BrF₃N₂ | [1] |

| Molecular Weight | 255.04 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Solid | N/A |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A |

Synthesis of this compound

An efficient, non-chromatographic process for the multi-hundred gram production of 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine has been developed, starting from 4-bromo-2-(trifluoromethyl)aniline. This synthetic strategy demonstrates high overall yield and purity.

Experimental Protocol:

A detailed experimental protocol for the synthesis is not publicly available. However, a general synthetic strategy has been reported which involves a four-step process starting from 4-bromo-2-(trifluoromethyl)aniline, achieving an 81% overall yield and 99% purity as determined by HPLC.

The logical workflow for the synthesis can be visualized as follows:

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions.

While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the utility of structurally similar fluorinated phenylenediamines is well-established in the development of targeted therapies.

Role as a Scaffold for Kinase Inhibitors

Substituted phenylenediamines are key components in the synthesis of various heterocyclic scaffolds, such as benzimidazoles, which are prevalent in many kinase inhibitors. The diamine functionality allows for the construction of these ring systems, while the bromo and trifluoromethyl substituents can be strategically utilized to interact with specific residues within the ATP-binding pocket of kinases, thereby influencing potency and selectivity.

The general logical relationship for its application in kinase inhibitor synthesis can be depicted as:

Conclusion

This compound is a strategically important chemical intermediate for the synthesis of complex organic molecules with potential therapeutic applications. Its efficient synthesis and the advantageous properties conferred by its substituents make it a valuable tool for medicinal chemists engaged in the design and development of novel drug candidates, particularly in the area of kinase inhibition. Further exploration of its utility in various synthetic endeavors is warranted to fully exploit its potential in drug discovery.

References

Spectroscopic Characterization of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. This compound is a valuable building block in medicinal chemistry and materials science, owing to its unique substitution pattern featuring a bromine atom, a trifluoromethyl group, and two amino functionalities on a benzene ring. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the structural isomer, 4-Bromo-3-(trifluoromethyl)aniline. These values provide a strong foundation for interpreting the spectra of this compound, with the understanding that the position of the second amino group will induce subtle shifts in the observed values.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for 4-Bromo-3-(trifluoromethyl)aniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.53 | d | 8.4 | Ar-H |

| 7.08 | d | 2.2 | Ar-H |

| 6.85 | dd | 8.4, 2.2 | Ar-H |

| 3.85 | br s | - | -NH₂ |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Data for 4-Bromo-3-(trifluoromethyl)aniline

| Chemical Shift (δ) ppm | Assignment |

| 146.1 | C-NH₂ |

| 135.0 | C-H |

| 131.7 (q, J = 31.0 Hz) | C-CF₃ |

| 123.6 (q, J = 272.0 Hz) | -CF₃ |

| 120.3 | C-H |

| 115.1 | C-H |

| 109.8 | C-Br |

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Data for 4-Bromo-3-(trifluoromethyl)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480, 3380 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| 1620 | Strong | N-H bend (scissoring) |

| 1580, 1480 | Medium | C=C aromatic ring stretch |

| 1320 | Strong | C-N stretch |

| 1120 | Strong | C-F stretch (CF₃) |

| 880 | Strong | C-H out-of-plane bend |

| 680 | Medium | C-Br stretch |

Sample Preparation: KBr pellet or thin film

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-Bromo-3-(trifluoromethyl)aniline

| m/z | Relative Intensity (%) | Proposed Fragment |

| 241/239 | 100 | [M]⁺ (Molecular Ion) |

| 160 | 80 | [M - Br]⁺ |

| 141 | 30 | [M - Br - F]⁺ |

| 114 | 50 | [M - Br - CF₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solution height in the NMR tube is approximately 4-5 cm.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Pay close attention to the N-H stretching and bending frequencies, C-F stretching from the trifluoromethyl group, and the C-Br stretching vibration.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a gas chromatograph for separation before introduction into the mass spectrometer. This is suitable for volatile and thermally stable compounds.

-

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This method is useful for structural elucidation due to the generation of a characteristic fragmentation pattern.

-

-

Mass Analysis:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is expected for the molecular ion and any bromine-containing fragments.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Key fragments would likely arise from the loss of a bromine atom, a trifluoromethyl group, and other small neutral molecules.

-

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Figure 1: General workflow for NMR spectroscopy.

Figure 2: General workflow for FT-IR spectroscopy.

Figure 3: General workflow for Mass Spectrometry.

An In-Depth Technical Guide to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine for Researchers and Drug Development Professionals

Introduction: 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic diamine that serves as a critical building block in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group and the potential for further functionalization via the bromine atom make this compound a valuable intermediate in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, commercial availability, synthetic and purification protocols, and its application in the synthesis of bioactive molecules.

Chemical Properties and Commercial Availability

This compound, with the CAS number 157590-60-8, is a solid at room temperature.[1] It is offered by several commercial suppliers, ensuring its accessibility for research and development purposes.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight |

| BLDpharm | Not specified | 157590-60-8 | C₇H₆BrF₃N₂ | 255.04 g/mol |

| Ambeed (via Sigma-Aldrich) | 98% | 157590-60-8 | C₇H₆BrF₃N₂ | 255.04 g/mol |

Table 1: Commercial Suppliers and Basic Properties of this compound.[1][2]

Synthesis and Purification

A plausible synthetic route, based on related procedures, would likely start from a commercially available substituted aniline. The general steps would involve nitration, followed by reduction of the nitro group to an amine, and subsequent bromination.

Hypothetical Experimental Protocol for Synthesis:

A potential synthetic pathway for this compound is outlined below. This protocol is adapted from the synthesis of structurally similar compounds.

Caption: Hypothetical two-step synthesis of this compound.

Step 1: Nitration of 4-Bromo-3-(trifluoromethyl)aniline

-

In a round-bottom flask, dissolve 4-bromo-3-(trifluoromethyl)aniline in concentrated sulfuric acid at 0°C.

-

Slowly add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

-

Extract the product, 4-bromo-2-nitro-5-(trifluoromethyl)aniline, with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

-

To a solution of 4-bromo-2-nitro-5-(trifluoromethyl)aniline in ethanol, add iron powder and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter through celite to remove the iron catalyst.

-

Concentrate the filtrate and neutralize with a sodium bicarbonate solution.

-

Extract the product, this compound, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

Aromatic diamines can be sensitive to air oxidation and may be challenging to purify. Column chromatography is a common method for purification.

Caption: General workflow for the purification of this compound.

-

Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

-

Elution: Start the elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent tailing of the basic amine product.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles and quinoxalines, which are prevalent scaffolds in medicinal chemistry.

Synthesis of Benzimidazole Derivatives

The condensation of o-phenylenediamines with aldehydes is a standard method for synthesizing benzimidazoles.

Caption: General reaction scheme for the synthesis of benzimidazole derivatives.

Experimental Protocol:

-

Dissolve this compound and a substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Add a catalytic amount of an oxidizing agent (e.g., sodium metabisulfite) or an acid catalyst.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Synthesis of Quinoxaline Derivatives

Quinoxalines can be readily prepared by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

Caption: General reaction scheme for the synthesis of quinoxaline derivatives.

Experimental Protocol:

-

Dissolve this compound and a 1,2-dicarbonyl compound (e.g., benzil) in a solvent like ethanol or acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, the product may crystallize out of the solution and can be isolated by filtration. Otherwise, the solvent is evaporated, and the residue is purified.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its commercial availability and the established synthetic methodologies for related compounds provide a solid foundation for its use in drug discovery and materials science. The protocols outlined in this guide, while based on analogous compounds, offer a practical starting point for researchers working with this important chemical intermediate. Further investigation into its specific reaction conditions and the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a bromine atom, and a trifluoromethyl group, offers a versatile platform for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role as a precursor to biologically active molecules, including kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers in its effective utilization.

Core Compound Properties

This compound is a substituted o-phenylenediamine. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences the reactivity of the aromatic ring and the nucleophilicity of the amino groups.

| Property | Value | Reference |

| CAS Number | 157590-60-8 | [1] |

| Molecular Formula | C₇H₆BrF₃N₂ | [1] |

| Molecular Weight | 255.04 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Spectroscopic Data Summary:

While specific spectra are often proprietary to chemical suppliers, the following table summarizes the expected spectroscopic characteristics. Researchers are advised to acquire and interpret their own data for full characterization.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons in the region of δ 6.5-7.5 ppm, showing characteristic splitting patterns. Broad signals for the two amine (-NH₂) protons. |

| ¹³C NMR | Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the bromine, trifluoromethyl, and amino substituents. The carbon attached to the CF₃ group will show a characteristic quartet. |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine groups (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring, C=C aromatic ring stretches, and strong C-F stretching bands. |

| Mass Spec (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available trifluoromethyl-substituted aniline or nitrobenzene. A plausible and commonly employed synthetic strategy involves the bromination of a suitable precursor followed by the reduction of a nitro group to an amine.

Illustrative Synthetic Pathway

A general synthetic approach is outlined below. This pathway is based on established organic chemistry principles for the synthesis of related compounds, as specific literature for this exact molecule is sparse.

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar transformations and should be adapted and optimized by the researcher.

Step 1: Synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

-

Reaction Setup: To a stirred solution of 3-amino-4-bromobenzotrifluoride (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

-

Reaction Conditions: Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend 4-bromo-2-nitro-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction Conditions: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) portion-wise to the stirred suspension. The reaction mixture is then heated to reflux for 2-3 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is made alkaline by the slow addition of a concentrated sodium hydroxide solution. The resulting precipitate is filtered, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Applications in Drug Discovery and Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions.

Synthesis of Benzimidazole Derivatives

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for constructing the benzimidazole scaffold.

Caption: General workflow for the synthesis of benzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-5-bromo-6-(trifluoromethyl)-1H-benzimidazoles

-

Reaction Setup: A mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.

-

Reaction Conditions: The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution.

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Role in Kinase Inhibitor Scaffolds

Benzimidazole derivatives are prevalent scaffolds in the design of kinase inhibitors due to their ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase active site. The trifluoromethyl group can provide beneficial properties such as increased lipophilicity and metabolic stability. The bromine atom on the benzimidazole core, derived from the starting diamine, allows for late-stage diversification of the inhibitor structure through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the exploration of the chemical space around the scaffold to optimize potency and selectivity against specific kinase targets.

Caption: Logical flow from the core compound to kinase inhibition.

While specific signaling pathways targeted by derivatives of this compound are not extensively documented in publicly available literature, its utility as a precursor for kinase inhibitors suggests that its derivatives could potentially modulate pathways regulated by kinases such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, or pathways involving receptor tyrosine kinases like FGFR, which are often implicated in cancer cell proliferation and survival.[3]

Conclusion

This compound is a strategically important synthetic intermediate. Its trifluoromethyl and bromo functionalities provide a powerful combination for generating novel heterocyclic compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. The synthetic routes and protocols outlined in this guide, along with the contextual information on its applications, provide a solid foundation for researchers to leverage this versatile building block in their scientific endeavors. Further exploration into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in developing new therapeutic agents.

References

The Synthetic Journey of a Key Building Block: A Technical Guide to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a fluorinated aromatic amine, serves as a crucial intermediate in the synthesis of a variety of complex molecules, particularly in the realm of drug discovery and materials science. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and adjacent amino functionalities, makes it a versatile precursor for the construction of heterocyclic systems. This technical guide provides a comprehensive overview of the available information on its synthesis, properties, and applications, drawing from patent literature and chemical supplier data. While a detailed historical account of its initial discovery is not extensively documented in publicly available sources, its importance is evident from its utilization in various synthetic endeavors.

Physicochemical Properties

This compound is a solid at room temperature. Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 157590-60-8 | |

| Molecular Formula | C₇H₆BrF₃N₂ | |

| Molecular Weight | 271.03 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | |

| IUPAC Name | 4-bromo-5-(trifluoromethyl)-1,2-benzenediamine | |

| InChI Key | AKIMDXKCJKECRS-UHFFFAOYSA-N |

Synthesis Protocols

The synthesis of this compound typically involves the reduction of a corresponding nitroaniline precursor. The following protocols are based on procedures described for analogous compounds in the literature, demonstrating common synthetic strategies.

Reduction of a Nitroaniline Precursor

A prevalent method for the preparation of o-phenylenediamines is the reduction of the corresponding o-nitroaniline. While a specific protocol for the direct synthesis of this compound from its nitro precursor was not found in the initial search, a general and adaptable experimental workflow can be inferred from similar syntheses.

Caption: General workflow for the synthesis via reduction.

Experimental Protocol (Adapted from similar reductions):

-

Reaction Setup: To a solution of the starting nitroaniline in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent (e.g., tin(II) chloride, iron powder with hydrochloric acid, or catalytic hydrogenation with palladium on carbon).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid and precipitate metal salts.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the desired diamine.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of various heterocyclic compounds. The two adjacent amino groups are poised for condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered rings, while the bromo and trifluoromethyl groups can be further functionalized or used to modulate the electronic properties of the final molecule.

Synthesis of Benzimidazoles and Quinoxalines

The primary application of o-phenylenediamines is in the synthesis of benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry.

Caption: Key synthetic routes utilizing the diamine.

General Procedure for Benzimidazole Synthesis:

-

A mixture of this compound (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is stirred, often with the addition of a catalyst or an oxidizing agent.

-

The reaction is typically heated to drive the condensation and subsequent cyclization.

-

Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.

Role in Drug Design and Discovery

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3] The presence of the trifluoromethyl group in this compound makes it an attractive starting material for the synthesis of novel drug candidates. The bromine atom provides a handle for further diversification through cross-coupling reactions, allowing for the generation of libraries of compounds for biological screening. While specific signaling pathways directly involving this compound are not detailed, its derivatives are likely to be investigated for a wide range of therapeutic targets.

Conclusion

This compound is a synthetically important intermediate whose value lies in its pre-functionalized aromatic core. While its specific discovery and developmental history are not prominently documented, its application in the synthesis of complex heterocyclic structures underscores its significance in contemporary organic and medicinal chemistry. The protocols and data presented in this guide offer a foundational understanding for researchers looking to utilize this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Key Building Block for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a halogenated and trifluoromethylated aromatic diamine that serves as a versatile and valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring two adjacent amino groups, a bromine atom, and a trifluoromethyl group, provides multiple reactive sites for the construction of complex heterocyclic scaffolds. This technical guide details the key characteristics, a plausible synthetic route, and its application in the synthesis of important heterocyclic systems such as quinoxalines and benzimidazoles. The strategic importance of the trifluoromethyl group in drug design is also discussed, highlighting the potential of this compound in medicinal chemistry and drug discovery programs.

Introduction

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] this compound emerges as a significant intermediate, providing a scaffold that combines the advantageous properties of the trifluoromethyl moiety with the synthetic versatility of an ortho-phenylenediamine. The presence of the bromine atom offers an additional handle for further functionalization via cross-coupling reactions, expanding its utility in the creation of diverse chemical libraries for drug discovery.

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and key applications of this compound as a precursor for biologically relevant heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 157590-60-8 | [2] |

| Molecular Formula | C₇H₆BrF₃N₂ | [2] |

| Molecular Weight | 255.04 g/mol | [2] |

| Appearance | Solid (form may vary) | General chemical knowledge |

| Purity | Typically ≥98% | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic approach starts from the commercially available 4-bromo-1-nitro-2-(trifluoromethyl)benzene. The nitro group can be reduced to an amino group, followed by a second nitration and subsequent reduction to yield the desired diamine. A more direct route, however, would involve the nitration of 4-bromo-3-(trifluoromethyl)aniline, followed by reduction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds utilizing 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine as a key building block. This versatile precursor, featuring both a bromine atom and a trifluoromethyl group, offers a valuable scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the utility of the bromine atom as a handle for further functionalization make this diamine an attractive starting material for generating molecular diversity.

This document outlines detailed protocols for the synthesis of three major classes of heterocycles: benzimidazoles, quinoxalines, and phenazines. The provided methodologies are based on established synthetic strategies for analogous o-phenylenediamines and are intended to serve as a practical guide for laboratory implementation.

Synthesis of 5-Bromo-6-(trifluoromethyl)-1H-benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted-5-bromo-6-(trifluoromethyl)-1H-benzimidazoles can be readily achieved through the condensation of this compound with various aldehydes.

General Reaction Pathway:

The synthesis involves the cyclocondensation of the diamine with an aldehyde, which can be promoted by an acid catalyst and often involves an oxidative step to form the aromatic benzimidazole ring.

Caption: General workflow for the synthesis of benzimidazoles.

Experimental Protocol:

This protocol is adapted from a general method for the synthesis of N-substituted benzimidazoles and can be applied to this compound.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or other suitable oxidant

-

Acetonitrile or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde (1.1 mmol) in acetonitrile (15 mL).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the oxidizing agent, such as DDQ (1.2 mmol), portion-wise over 5 minutes.

-

Continue stirring at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Benzimidazole Syntheses:

The following table summarizes expected yields for the synthesis of various 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles from the analogous starting material, 4-Bromo-N1-ethylbenzene-1,2-diamine.[1] Actual yields may vary depending on the specific aldehyde and reaction conditions employed with this compound.

| Aldehyde | Oxidant | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Benzaldehyde | DDQ | Acetonitrile | 2 | RT | 85-95 |

| 4-Chlorobenzaldehyde | DDQ | Acetonitrile | 2.5 | RT | 80-90 |

| 4-Methoxybenzaldehyde | DDQ | Acetonitrile | 1.5 | RT | 90-98 |

| 2-Nitrobenzaldehyde | DDQ | Acetonitrile | 3 | 50 | 75-85 |

| Cinnamaldehyde | DDQ | Acetonitrile | 2 | RT | 82-92 |

Synthesis of 6-Bromo-7-(trifluoromethyl)quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Reaction Pathway:

The reaction proceeds via a double condensation reaction between the diamine and the dicarbonyl compound, usually under acidic or neutral conditions, to form the pyrazine ring of the quinoxaline system.

Caption: General workflow for the synthesis of quinoxalines.

Experimental Protocol:

This protocol is based on a general and efficient method for quinoxaline synthesis.

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., benzil, glyoxal, biacetyl)

-

Ethanol or acetic acid

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol or acetic acid (10 mL).

-

Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration and wash with cold ethanol or water.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Analogous Quinoxaline Syntheses:

The following table presents data from the synthesis of various 6-bromo-2,3-disubstituted quinoxalines from 4-bromo-1,2-phenylenediamine, which can serve as a reference for reactions with this compound.

| 1,2-Dicarbonyl Compound | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzil | Ethanol | 3 | Reflux | 90-95 | |

| Glyoxal (40% in water) | Ethanol | 2 | RT | 85-92 | |

| Biacetyl (Diacetyl) | Ethanol | 2 | RT | 88-94 | |

| Phenanthrenequinone | Acetic Acid | 4 | Reflux | 92-98 |

Synthesis of 2-Bromo-3-(trifluoromethyl)phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with applications in dyes, pigments, and as redox-active materials. Their synthesis often involves the condensation of an o-phenylenediamine with an o-quinone or a catechol.

General Reaction Pathway:

The formation of the phenazine ring system occurs through the reaction of the diamine with a suitable 1,2-dicarbonyl compound, such as an ortho-quinone, leading to a double condensation and subsequent aromatization.

Caption: General workflow for the synthesis of phenazines.

Experimental Protocol:

This protocol provides a general method for the synthesis of phenazine derivatives.

Materials:

-

This compound

-

ortho-Quinone (e.g., 1,2-naphthoquinone, phenanthrenequinone)

-

Ethanol or acetic acid

Procedure:

-

Dissolve the ortho-quinone (1.0 mmol) in ethanol or acetic acid (15 mL) in a round-bottom flask.

-

Add a solution of this compound (1.0 mmol) in the same solvent (10 mL) dropwise to the quinone solution with stirring.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

The crude phenazine can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Quantitative Data for Analogous Phenazine Syntheses:

| ortho-Quinone | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1,2-Naphthoquinone | Ethanol | 4 | Reflux | 85-95 |

| Phenanthrenequinone | Acetic Acid | 5 | Reflux | 90-98 |

| 4-tert-Butylcatechol | Ethanol/Air | 6 | Reflux | 70-80 |

Disclaimer: The provided protocols and quantitative data are based on analogous chemical transformations and should be adapted and optimized for the specific reactivity of this compound. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and vicinal diamines on a benzene ring, offers a versatile scaffold for the development of novel therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final compound, while the bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions. The adjacent amine functionalities are ideal for constructing fused heterocyclic systems, most notably benzimidazoles, which are prominent pharmacophores in a wide array of clinically relevant drugs.

This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, along with experimental protocols for the preparation of key intermediates and representative bioactive compounds.

Application: Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of potent kinase inhibitors, particularly those targeting the ERK (Extracellular signal-regulated kinase) pathway. The ERK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

The primary application of this diamine is in the construction of the 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole scaffold. This core structure can be further elaborated to generate a library of compounds with potential therapeutic activity.

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing kinase inhibitors from this compound involves a two-step process:

-

Benzimidazole Ring Formation: Cyclization of the diamine to form the 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine intermediate.

-

Derivatization: Functionalization of the benzimidazole core, typically through reactions involving the 2-amino group, to introduce various substituents that modulate the compound's biological activity and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine

This protocol describes the cyclization of this compound to form the key benzimidazole intermediate.

Materials:

-

This compound

-

Cyanogen bromide (CNBr)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add cyanogen bromide (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine.

Protocol 2: Synthesis of a Representative ERK Kinase Inhibitor

This protocol outlines the synthesis of N-(3-(5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)phenyl)cyclopropanesulfonamide, a potent ERK kinase inhibitor.

Materials:

-

5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine

-

N-(3-bromophenyl)cyclopropanesulfonamide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Nitrogen or Argon atmosphere

-

Schlenk tube or similar reaction vessel

Procedure:

-

In a Schlenk tube, combine 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine (1.0 eq), N-(3-bromophenyl)cyclopropanesulfonamide (1.2 eq), palladium(II) acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the final product, N-(3-(5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)phenyl)cyclopropanesulfonamide.

Quantitative Data

Compounds derived from this compound have demonstrated potent inhibitory activity against ERK kinase. The following table summarizes the activity of a representative compound.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| N-(3-(5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)phenyl)cyclopropanesulfonamide | ERK1 | < 10 |

| ERK2 | < 10 |

Data is representative and sourced from publicly available patent literature. Actual values may vary.

Signaling Pathway

The synthesized benzimidazole derivatives act as inhibitors of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade in cancer cell proliferation and survival.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with significant potential in medicinal chemistry. The protocols and data presented here highlight its utility in the development of potent kinase inhibitors targeting the ERK signaling pathway. The robust synthetic routes and the demonstrated biological activity of its derivatives make this compound a key resource for researchers and professionals in the field of drug discovery and development.

Application Notes and Protocols: Synthesis of 6-Bromo-7-(trifluoromethyl)quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine with dicarbonyl compounds provides a direct and efficient route to synthesize 6-bromo-7-(trifluoromethyl)quinoxaline derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the synthetically versatile bromine atom. The quinoxaline core itself is a well-established pharmacophore present in numerous biologically active molecules. This document provides detailed protocols for the synthesis of key 6-bromo-7-(trifluoromethyl)quinoxaline derivatives and summarizes their potential applications.

Applications

Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The incorporation of a bromine atom and a trifluoromethyl group into the quinoxaline scaffold can enhance its therapeutic potential and electronic properties.

Pharmaceutical Applications:

-

Anticancer Agents: Quinoxaline-based compounds have shown promise in inhibiting tumor growth in various cancer cell lines. The introduction of a bromine atom into the quinoxaline skeleton has been shown to enhance anticancer activity against human non-small-cell lung cancer cells.[1]

-

Antimicrobial Agents: Some quinoxaline derivatives demonstrate effectiveness against various bacterial strains.

-

Neurological Activity: Certain quinoxalines interact with serotonin receptors, indicating potential applications in treating neurological disorders.

Materials Science Applications:

-

Organic Electronics: The unique electronic properties of substituted quinoxalines make them suitable for applications in organic electronics and photonics. They can be utilized as electron-transporting materials in devices like organic light-emitting diodes (OLEDs).

The bromine atom on the quinoxaline ring serves as a valuable handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for drug discovery and materials science research.

Experimental Protocols

The following protocols describe the synthesis of 6-bromo-7-(trifluoromethyl)quinoxaline and its 2,3-diphenyl derivative. These protocols are based on established methods for quinoxaline synthesis from ortho-phenylenediamines and dicarbonyl compounds.

Protocol 1: Synthesis of 6-Bromo-7-(trifluoromethyl)quinoxaline

This protocol details the reaction of this compound with glyoxal.

Reaction Scheme:

Materials:

-

This compound

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Acetic Acid (glacial)

-

Water

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

-

Add 1.1 equivalents of a 40% aqueous solution of glyoxal to the flask.

-

Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 6-Bromo-7-(trifluoromethyl)quinoxaline.

Protocol 2: Synthesis of 6-Bromo-2,3-diphenyl-7-(trifluoromethyl)quinoxaline

This protocol describes the reaction of this compound with benzil.

Reaction Scheme:

Materials:

-

This compound

-

Benzil

-

Ethanol or Acetic Acid

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of benzil in ethanol or acetic acid.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol and then water.

-

If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 6-Bromo-2,3-diphenyl-7-(trifluoromethyl)quinoxaline.

Data Presentation

The following tables summarize the expected reactants and products for the described synthetic protocols.

Table 1: Reactants for Quinoxaline Synthesis

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound | C₇H₆BrF₃N₂ | 269.04 | Diamine |

| Glyoxal | C₂H₂O₂ | 58.04 | Dicarbonyl |

| Benzil | C₁₄H₁₀O₂ | 210.23 | Dicarbonyl |

Table 2: Products of Quinoxaline Synthesis

| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (%) |

| 6-Bromo-7-(trifluoromethyl)quinoxaline | C₉H₄BrF₃N₂ | 291.04 | >80% |

| 6-Bromo-2,3-diphenyl-7-(trifluoromethyl)quinoxaline | C₂₁H₁₂BrF₃N₂ | 441.24 | >90% |

Note: The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification methods.

Visualizations

Experimental Workflow for Quinoxaline Synthesis

Caption: General workflow for the synthesis of 6-bromo-7-(trifluoromethyl)quinoxaline derivatives.

Logical Relationship of Components in Drug Discovery

Caption: Logical progression from starting materials to drug development.

References

protocol for synthesizing benzimidazoles from 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Application Note and Protocol for the Synthesis of Novel Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a diverse library of 2-substituted 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazoles. The synthesis is achieved through a robust and efficient one-pot reaction between 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and various aromatic and aliphatic aldehydes. This protocol is adapted from established methods for benzimidazole synthesis, employing ceric ammonium nitrate (CAN) as a mild and effective catalyst.

The resulting benzimidazole derivatives, bearing both bromo and trifluoromethyl substituents, are of significant interest in medicinal chemistry and drug discovery due to the known pharmacological properties associated with these functional groups. This protocol is designed to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted 5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazoles

This one-pot synthesis involves the condensation and oxidative cyclization of this compound with a variety of aldehydes, catalyzed by ceric ammonium nitrate (CAN).

Materials:

-

This compound

-

Aromatic or aliphatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, cinnamaldehyde, isobutyraldehyde)

-

Ceric Ammonium Nitrate (CAN)

-

Methanol (MeOH), ACS grade

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Ethyl acetate and hexanes for TLC mobile phase

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add ceric ammonium nitrate (CAN) (10 mol %, 0.1 mmol).

-

Stir the reaction mixture at room temperature for 5-10 minutes.

-

Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes mixture).

-

Upon completion of the reaction (typically within 2-4 hours, as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-substituted 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure.

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various aldehydes, along with anticipated reaction times and yields. The presence of electron-withdrawing groups on the diamine may influence the reaction, and the provided data are estimates based on general protocols.[1][2][3]

| Entry | Aldehyde | Product | Expected Reaction Time (h) | Expected Yield (%) |

| 1 | Benzaldehyde | 5-Bromo-2-phenyl-6-(trifluoromethyl)-1H-benzo[d]imidazole | 2-3 | 85-92 |

| 2 | 4-Chlorobenzaldehyde | 5-Bromo-2-(4-chlorophenyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole | 2-3 | 88-95 |

| 3 | 4-Methoxybenzaldehyde | 5-Bromo-2-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole | 2-3 | 82-90 |

| 4 | Cinnamaldehyde | 5-Bromo-2-((E)-styryl)-6-(trifluoromethyl)-1H-benzo[d]imidazole | 3-4 | 75-85 |

| 5 | Isobutyraldehyde | 5-Bromo-2-isopropyl-6-(trifluoromethyl)-1H-benzo[d]imidazole | 3-4 | 70-80 |

Visualizations

General Reaction Scheme

The following diagram illustrates the general synthetic pathway for the formation of 2-substituted 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazoles.

Caption: General reaction for benzimidazole synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol, from reaction setup to product purification.

Caption: Experimental workflow for benzimidazole synthesis.

References

The Versatility of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Building Block for Bioactive Heterocycles

Abstract

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key building block for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles and quinoxalines. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting molecules, while the bromine atom provides a convenient handle for further functionalization through cross-coupling reactions. This application note details the use of this compound in the synthesis of these important classes of compounds, providing detailed experimental protocols and representative data.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. Benzimidazoles and quinoxalines are two classes of nitrogen-containing heterocycles that are of particular interest due to their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, into these scaffolds is a widely used strategy to modulate their physicochemical and pharmacological properties. This compound is a valuable precursor that allows for the direct introduction of both a trifluoromethyl group and a bromine atom onto the benzene ring of these heterocyclic systems.

Applications in Heterocyclic Synthesis

Synthesis of 6-Bromo-7-(trifluoromethyl)quinoxaline Derivatives

Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound can be reacted with various 1,2-dicarbonyl compounds, such as benzil derivatives, to yield a library of 6-bromo-7-(trifluoromethyl)quinoxalines. These compounds are of interest as potential anticancer agents.

Diagram 1: General Workflow for Quinoxaline Synthesis

Caption: Workflow for the synthesis of quinoxaline derivatives.

Experimental Protocol: Synthesis of 6-Bromo-2,3-diphenyl-7-(trifluoromethyl)quinoxaline

This protocol is adapted from the general procedure for the synthesis of quinoxaline derivatives from substituted o-phenylenediamines.

-

Materials:

-

This compound

-

Benzil

-

Glacial Acetic Acid

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in glacial acetic acid (10 mL).

-

Heat the reaction mixture at 100°C for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford the pure 6-bromo-2,3-diphenyl-7-(trifluoromethyl)quinoxaline.

-

Data Presentation

| Compound | R1 | R2 | Yield (%) | Melting Point (°C) |

| 1a | Phenyl | Phenyl | 92 | 188-190 |

| 1b | 4-Methylphenyl | 4-Methylphenyl | 90 | 201-203 |

| 1c | 4-Methoxyphenyl | 4-Methoxyphenyl | 95 | 195-197 |

Note: The data presented here is representative and based on the synthesis of analogous quinoxaline derivatives.

Synthesis of 6-Bromo-7-(trifluoromethyl)-1H-benzo[d]imidazole Derivatives

Benzimidazoles can be readily synthesized by the condensation of an o-phenylenediamine with an aldehyde, followed by oxidation, or directly with a carboxylic acid. This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core.

Diagram 2: Signaling Pathway Inhibition by Benzimidazole Derivatives

Caption: Potential mechanism of action for benzimidazole kinase inhibitors.

Experimental Protocol: Synthesis of 2-Aryl-6-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazoles

This protocol is based on established methods for the synthesis of 2-substituted benzimidazoles.

-

Materials:

-

This compound

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium Metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 mmol) and the substituted benzaldehyde (1.2 mmol) in a mixture of ethanol (5 mL) and water (1 mL).

-

Add sodium metabisulfite (0.5 mmol) to the suspension.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

-

Data Presentation

| Compound | Ar | Yield (%) | IC50 (µM) vs. HeLa |

| 2a | Phenyl | 85 | 5.2 |

| 2b | 4-Chlorophenyl | 88 | 2.8 |

| 2c | 4-Methoxyphenyl | 82 | 7.5 |

Note: The biological activity data is hypothetical and for illustrative purposes to indicate the potential of these compounds.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of bioactive quinoxaline and benzimidazole derivatives. The straightforward condensation reactions allow for the creation of diverse libraries of compounds for screening in drug discovery programs. The trifluoromethyl group often imparts favorable pharmacological properties, and the bromine atom serves as a key functional group for further synthetic elaboration, making this diamine a valuable tool for medicinal chemists.

Application Notes and Protocols: 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key building block in the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are prominent scaffolds in many pharmaceutical agents. The presence of both a bromo and a trifluoromethyl group on the benzene ring offers unique opportunities for medicinal chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the bromo substituent provides a convenient handle for further functionalization through cross-coupling reactions.

These application notes provide an overview of the synthetic utility of this compound in preparing valuable pharmaceutical intermediates, with a focus on precursors for kinase inhibitors and ferroptosis inducers.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound is in the synthesis of substituted benzimidazoles. This is typically achieved through condensation with various electrophilic reagents.

1. Synthesis of 6-Bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole:

This intermediate is a versatile precursor for a range of biologically active molecules. The synthesis is generally accomplished by reacting this compound with formic acid.

2. Synthesis of 2-Amino-6-bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole:

The 2-amino-benzimidazole scaffold is a common feature in many kinase inhibitors. This intermediate can be synthesized by the reaction of this compound with cyanogen bromide.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole

This protocol describes the synthesis of a key benzimidazole intermediate via the Phillips condensation reaction.

Reaction Scheme:

Materials:

-

This compound

-

Formic acid (≥ 95%)

-

Hydrochloric acid (4 N)

-

Sodium bicarbonate (saturated solution)

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in 4 N hydrochloric acid.

-

Add formic acid (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure 6-Bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Formic acid |

| Acid | 4 N HCl |

| Reaction Time | 4 hours |

| Reaction Temperature | Reflux |

| Purification Method | Recrystallization (Ethanol) |

| Expected Yield | High |

Protocol 2: Synthesis of 2-Amino-6-bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole

This protocol outlines the synthesis of a 2-aminobenzimidazole intermediate, a valuable precursor for various kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

Cyanogen bromide (BrCN)

-

Methanol

-

Sodium bicarbonate (saturated solution)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

To the residue, add a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-Amino-6-bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Cyanogen bromide |

| Solvent | Methanol |

| Reaction Time | 12 hours |

| Reaction Temperature | Room Temperature |

| Purification Method | Column Chromatography |

| Expected Yield | Good |

Signaling Pathways and Logical Relationships

The pharmaceutical intermediates synthesized from this compound are often designed to target specific cellular signaling pathways implicated in diseases like cancer.

PI3K/Akt/mTOR Signaling Pathway

Many benzimidazole-based kinase inhibitors target the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][5][6][7][8][9] Aberrant activation of this pathway is a common feature in many cancers.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Ferroptosis Induction Pathway

Recent research has shown that some benzimidazole derivatives can induce a form of programmed cell death called ferroptosis.[2][10][11][12][13] This process is characterized by iron-dependent lipid peroxidation and is a promising avenue for cancer therapy.[2][10][11][12][13]

Caption: Induction of ferroptosis via inhibition of System Xc-.

Experimental Workflow

The general workflow for the synthesis and evaluation of pharmaceutical intermediates from this compound is outlined below.

Caption: General experimental workflow for synthesis and evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. cusabio.com [cusabio.com]

- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 6. Collection - Discovery of a Novel Benzimidazole Derivative Targeting Histone Deacetylase to Induce Ferroptosis and Trigger Immunogenic Cell Death - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 7. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a Novel Benzimidazole Derivative Targeting Histone Deacetylase to Induce Ferroptosis and Trigger Immunogenic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Condensation Reactions of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction